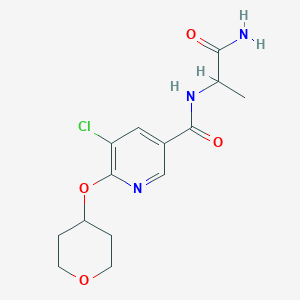triazin-4-one CAS No. 303145-13-3](/img/structure/B2792476.png)
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridotriazine family and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one is not fully understood. However, it has been reported to inhibit the activity of protein kinase CK2, which plays a crucial role in various cellular processes. The inhibition of CK2 activity by this compound leads to the downregulation of different signaling pathways, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one have been extensively studied. This compound has been reported to induce apoptosis in cancer cells by activating different apoptotic pathways. It also inhibits the migration and invasion of cancer cells by downregulating the expression of different matrix metalloproteinases. Moreover, it has shown anti-inflammatory activity by inhibiting the production of different pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It has also shown good solubility in different solvents, making it easy to handle in lab experiments. However, this compound has some limitations, such as its low stability under acidic conditions, which can limit its applications in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one. One of the most promising directions is the development of new derivatives of this compound with improved anticancer activity and selectivity. Moreover, the study of the mechanism of action of this compound can provide insights into the regulation of different cellular processes. The investigation of the pharmacokinetics and pharmacodynamics of this compound can also facilitate its development as a potential anticancer drug.
Synthesemethoden
The synthesis of 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 4-methoxybenzyl isothiocyanate with 3-amino-1,2,4-triazine in the presence of a base such as sodium hydride. The reaction yields the desired product in good yields and purity.
Wissenschaftliche Forschungsanwendungen
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one has shown potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit antitumor activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown promising results as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-12-7-5-11(6-8-12)10-21-14-16-13-4-2-3-9-18(13)15(19)17-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIODFWPIWLSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole](/img/structure/B2792393.png)


![2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2792397.png)


![N-(3,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2792402.png)
![(4-ethoxyphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2792403.png)
![N-{4-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2792406.png)

![(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792409.png)

![(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2792415.png)